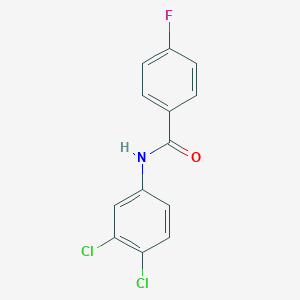

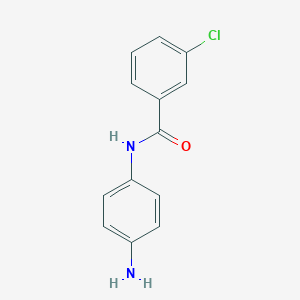

N-(3,4-dichlorophenyl)-4-fluorobenzamide

Übersicht

Beschreibung

N-(3,4-dichlorophenyl)-4-fluorobenzamide, also known as DCFB, is a chemical compound with the molecular formula C13H8Cl2FNO. It is a white to off-white crystalline powder and is commonly used in scientific research as a pharmacological tool to investigate the mechanism of action of various drugs.

Wirkmechanismus

N-(3,4-dichlorophenyl)-4-fluorobenzamide inhibits the UPR by binding to the ER chaperone protein BiP/GRP78. BiP/GRP78 is a key regulator of the UPR and is responsible for sensing the accumulation of unfolded or misfolded proteins in the ER. N-(3,4-dichlorophenyl)-4-fluorobenzamide binding to BiP/GRP78 prevents its interaction with the UPR transmembrane sensors, leading to the inhibition of the UPR.

Biochemische Und Physiologische Effekte

N-(3,4-dichlorophenyl)-4-fluorobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory bowel disease, and improve glucose tolerance in a mouse model of type 2 diabetes. N-(3,4-dichlorophenyl)-4-fluorobenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,4-dichlorophenyl)-4-fluorobenzamide is a potent and selective inhibitor of the UPR and has been widely used in scientific research to investigate the role of the UPR in various diseases. Its advantages include its high potency, selectivity, and ease of use. However, its limitations include its potential off-target effects and the need for careful dose selection to avoid toxicity.

Zukünftige Richtungen

There are several future directions for the use of N-(3,4-dichlorophenyl)-4-fluorobenzamide in scientific research. One direction is to investigate the role of the UPR in the pathogenesis of various diseases such as cancer, neurodegenerative diseases, and metabolic disorders. Another direction is to develop new drugs that target the UPR as a therapeutic strategy for these diseases. Additionally, the development of new methods for the synthesis of N-(3,4-dichlorophenyl)-4-fluorobenzamide and its analogs may lead to the discovery of new pharmacological tools for investigating the UPR.

Wissenschaftliche Forschungsanwendungen

DCF is commonly used in scientific research as a pharmacological tool to investigate the mechanism of action of various drugs. It is a selective and potent inhibitor of the endoplasmic reticulum (ER) stress-induced unfolded protein response (UPR). The UPR is a cellular stress response that is activated in response to the accumulation of unfolded or misfolded proteins in the ER. N-(3,4-dichlorophenyl)-4-fluorobenzamide has been used to investigate the role of the UPR in various diseases such as cancer, neurodegenerative diseases, and metabolic disorders.

Eigenschaften

IUPAC Name |

N-(3,4-dichlorophenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2FNO/c14-11-6-5-10(7-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYXLDMADGPCLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-4-fluorobenzamide | |

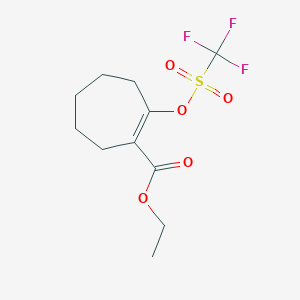

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-(Benzo[1,2-d:5,4-d']bis(oxazole)-2,6-diyl)dianiline](/img/structure/B174723.png)

![7,8-dimethoxy-2-(2-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B174730.png)

![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)

![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)

![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)